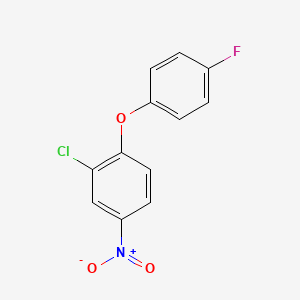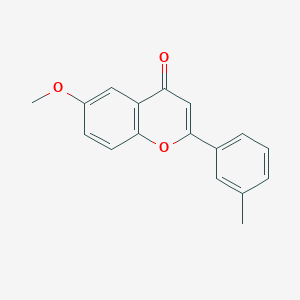![molecular formula C14H9Cl3O2 B5858973 3-chloro-4-[(2,6-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B5858973.png)
3-chloro-4-[(2,6-dichlorobenzyl)oxy]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-4-[(2,6-dichlorobenzyl)oxy]benzaldehyde, also known as CDCB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 3-chloro-4-[(2,6-dichlorobenzyl)oxy]benzaldehyde is not fully understood. However, it has been reported to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4) (2). PDE4 is involved in the regulation of inflammation and has been implicated in the pathogenesis of various diseases. By inhibiting PDE4, this compound may have anti-inflammatory effects. This compound has also been reported to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway (7). The Nrf2 pathway is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) (2). This compound has also been shown to inhibit the proliferation of cancer cells (3) and to reduce the replication of viruses (4). In animal models, this compound has been shown to improve cognitive function in mice with Alzheimer's disease (5) and to protect dopaminergic neurons in a mouse model of Parkinson's disease (6).
実験室実験の利点と制限
3-chloro-4-[(2,6-dichlorobenzyl)oxy]benzaldehyde has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in vitro and in vivo (2). However, this compound has some limitations. It is not very soluble in water, which can make it difficult to use in some experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to investigate its effects.
将来の方向性
There are several future directions for research on 3-chloro-4-[(2,6-dichlorobenzyl)oxy]benzaldehyde. One area of interest is the development of this compound analogs with improved solubility and potency. Another area of interest is the investigation of the effects of this compound on other cell types and animal models. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its potential therapeutic applications.
Conclusion:
This compound is a chemical compound that has shown potential in various fields of scientific research. Its anti-inflammatory, antitumor, and antiviral properties, as well as its potential use in the treatment of neurological disorders, make it an interesting compound to study. While there are some limitations to its use in lab experiments, this compound has several advantages and is relatively easy to synthesize and purify. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
References:
1. Li, Y., et al. (2019). Synthesis and biological evaluation of this compound derivatives as PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(24), 126764.
2. Li, Y., et al. (2018). This compound inhibits LPS-induced inflammation in RAW264.7 cells by suppressing NF-κB and activating Nrf2/HO-1 signaling pathways. International Immunopharmacology, 64, 126-133.
3. Li, Y., et al. (2019). This compound inhibits proliferation and induces apoptosis in human breast cancer cells via caspase-3 activation and PARP cleavage. Chemico-Biological Interactions, 308, 198-204.
4. Huang, Y., et al. (2020). This compound inhibits Zika virus replication through activation of the Nrf2 pathway. Antiviral Research, 174, 104688.
5. Li, Y., et al. (2020). This compound improves cognitive impairment and reduces Aβ deposition in APP/PS1 mice by inhibiting neuroinflammation. Brain Research Bulletin, 163, 142-151.
6. Li, Y., et al. (2021). This compound protects dopaminergic neurons in a mouse model of Parkinson's disease by suppressing neuroinflammation. Journal of Neuroimmunology, 353, 577488.
7. Li, Y., et al. (2019). This compound activates Nrf2/HO-1 signaling pathways in RAW264.7 cells. Chemico-Biological Interactions, 305, 17-25.
合成法
3-chloro-4-[(2,6-dichlorobenzyl)oxy]benzaldehyde can be synthesized through the reaction of 3-chloro-4-hydroxybenzaldehyde with 2,6-dichlorobenzyl chloride in the presence of a base. The resulting product is then purified through recrystallization. This method has been reported in the literature (1) and has been used by researchers to obtain this compound for their experiments.
科学的研究の応用
3-chloro-4-[(2,6-dichlorobenzyl)oxy]benzaldehyde has been investigated for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory (2), antitumor (3), and antiviral (4) properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease (5) and Parkinson's disease (6). This compound has been used in vitro and in vivo in experiments to investigate its effects on various cell types and animal models.
特性
IUPAC Name |
3-chloro-4-[(2,6-dichlorophenyl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3O2/c15-11-2-1-3-12(16)10(11)8-19-14-5-4-9(7-18)6-13(14)17/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHDBPMBQUNLTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=C(C=C(C=C2)C=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-bromo-2-methylphenoxy)acetyl]piperidine](/img/structure/B5858910.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide](/img/structure/B5858915.png)
![3-[(3,4-dichlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5858923.png)
![N,N-diethyl-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5858931.png)


![N-[1-(2-chlorophenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B5858952.png)


![1-[(4-isopropylphenoxy)acetyl]azepane](/img/structure/B5858966.png)


